Cas no 2229513-17-9 (4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid)

4-Amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is a heterocyclic amino acid derivative featuring a 1,2,4-triazole moiety linked to a hexanoic acid backbone. This compound is of interest in medicinal chemistry and drug development due to its structural versatility, combining both amino and triazole functional groups, which are valuable for bioactivity and molecular interactions. The presence of the triazole ring enhances stability and potential binding affinity, making it a useful intermediate in the synthesis of pharmacologically active compounds. Its bifunctional nature allows for further derivatization, enabling applications in peptide modification, enzyme inhibition, or as a building block for novel bioactive molecules. Suitable for research in targeted therapeutic development.
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid structure
2229513-17-9 structure
商品名:4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
CAS番号:2229513-17-9
MF:C8H14N4O2
メガワット:198.222361087799
CID:6221239
PubChem ID:165791069

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
    • EN300-1728624
    • 2229513-17-9
    • インチ: 1S/C8H14N4O2/c9-7(1-2-8(13)14)3-4-12-6-10-5-11-12/h5-7H,1-4,9H2,(H,13,14)
    • InChIKey: VDLGWSAUAAPGFA-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(CCN1C=NC=N1)N)=O

計算された属性

  • せいみつぶんしりょう: 198.11167570g/mol
  • どういたいしつりょう: 198.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 94Ų

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1728624-1.0g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
1g
$0.0 2023-06-04
Enamine
EN300-1728624-2.5g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
2.5g
$2295.0 2023-09-20
Enamine
EN300-1728624-0.5g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
0.5g
$1124.0 2023-09-20
Enamine
EN300-1728624-5g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
5g
$3396.0 2023-09-20
Enamine
EN300-1728624-0.1g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
0.1g
$1031.0 2023-09-20
Enamine
EN300-1728624-10g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
10g
$5037.0 2023-09-20
Enamine
EN300-1728624-1g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
1g
$1172.0 2023-09-20
Enamine
EN300-1728624-0.25g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
0.25g
$1078.0 2023-09-20
Enamine
EN300-1728624-0.05g
4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid
2229513-17-9
0.05g
$983.0 2023-09-20

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid 関連文献

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acidに関する追加情報

Introduction to 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid (CAS No. 2229513-17-9)

4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid (CAS No. 2229513-17-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group and a 1H-1,2,4-triazole moiety attached to a hexanoic acid backbone. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is of particular interest due to its versatility in forming various derivatives and conjugates. The presence of the amino group allows for easy functionalization, while the 1H-1,2,4-triazole ring provides stability and bioavailability. This combination makes it a promising candidate for drug development in several therapeutic areas.

Recent studies have explored the potential of 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid in various biological contexts. One notable area of research is its antimicrobial properties. The 1H-1,2,4-triazole moiety is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown that 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid exhibits significant inhibitory effects on bacterial growth, making it a potential lead compound for the development of new antibiotics.

In addition to its antimicrobial properties, 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid are another important aspect of its evaluation. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. Its stability in physiological conditions and low toxicity make it suitable for further preclinical and clinical development.

In the realm of cancer research, 4-amino-6-(1H-1,2,4-triazol-1-yl)hexanoic acid has shown promise as a potential anticancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of key signaling pathways involved in cancer progression.

The synthesis of 4-amino-6-(1H-1,2,4-triazol-1-y l)hexanoic acid has been optimized using modern synthetic techniques. The process typically involves the condensation of 6-bromohexanoic acid with 3-amino-propionitrile followed by cyclization to form the 1H-1,2,4-triazole ring. This synthetic route is scalable and can be adapted for large-scale production if needed.

To further enhance the therapeutic potential of 4-amino-6-(1H-, 2 , 4 -tr iazol - yl ) hex ano ic aci d strong > , researchers are exploring various prodrug strategies. Prodrugs are designed to improve the pharmacological properties of a drug by enhancing its solubility, stability, or bioavailability. For example, esterification or amide formation can be used to create prodrugs that are more easily absorbed by the body and then metabolized to release the active compound.

In conclusion, 4-amino-, 6 -( 3 H - , 5 H - , or 7 H - ) triaz ol - yl ) hex ano ic aci d strong > (CAS No. < strong > 22295 3 - 7 - 9 strong >) represents a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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